2-Mercapto-4-methylpyridine

Catalog No.
S1534420
CAS No.
18368-65-5
M.F
C6H7NS
M. Wt
125.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercapto-4-methylpyridine

CAS Number

18368-65-5

Product Name

2-Mercapto-4-methylpyridine

IUPAC Name

4-methyl-1H-pyridine-2-thione

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

InChI

InChI=1S/C6H7NS/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)

InChI Key

KGYJCSZMSPBJFS-UHFFFAOYSA-N

SMILES

CC1=CC(=S)NC=C1

Synonyms

4-Methyl-2(1H)-pyridinethione; 2-Mercapto-4-methylpyridine

Canonical SMILES

CC1=CC(=S)NC=C1

Isomeric SMILES

CC1=CC(=NC=C1)S
  • Ligands in coordination chemistry: Pyridine rings with attached functional groups can act as ligands, forming complexes with metal ions. These complexes can have interesting properties for applications in catalysis or materials science [].
  • Building blocks for organic synthesis: The presence of both a mercapto group and a methyl group makes 2-Mercapto-4-methylpyridine a versatile building block for organic synthesis. It could be used to create more complex molecules with desired properties [].

2-Mercapto-4-methylpyridine is an organosulfur compound with the molecular formula C6H7NS\text{C}_6\text{H}_7\text{NS} and a molecular weight of approximately 125.19 g/mol. It is characterized by a pyridine ring substituted with a thiol group at the second position and a methyl group at the fourth position. This compound appears as a colorless to pale yellow liquid or solid, depending on its form, with a melting point of 177-178 °C and a boiling point of 195.1 °C at atmospheric pressure .

The compound is soluble in organic solvents and has been noted for its unique odor, which is typical of thiol compounds. It is classified as harmful if swallowed and can cause skin irritation, indicating that proper handling precautions are necessary during its use .

Typical of thiols and pyridine derivatives. Key reactions include:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the thiol group can react with alkyl halides to form thioethers.
  • Metal Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals due to the presence of the sulfur atom .

The biological activity of 2-Mercapto-4-methylpyridine has been explored in various contexts:

  • Antioxidant Properties: Some studies suggest that compounds containing thiol groups exhibit antioxidant activity, potentially offering protective effects against oxidative stress.
  • Pharmacological Potential: As a pyridine derivative, it may have implications in drug design, particularly in developing compounds targeting specific biological pathways .

Several methods have been reported for synthesizing 2-Mercapto-4-methylpyridine:

  • From 4-Methyl-2(1H)-pyridinone: This method involves treating 4-methyl-2(1H)-pyridinone with hydrogen sulfide or phosphorus pentasulfide to introduce the thiol group .
  • Via Substitution Reactions: The compound can be synthesized through nucleophilic substitution where thiolates react with suitable electrophiles .
  • Reduction of Pyridine Derivatives: Reduction of corresponding pyridine derivatives that contain functional groups amenable to reduction can also yield 2-Mercapto-4-methylpyridine.

2-Mercapto-4-methylpyridine has various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.
  • Agriculture: It may be used in developing agrochemicals due to its potential fungicidal properties.
  • Coordination Chemistry: The compound is utilized in synthesizing metal complexes for catalysis and materials science .

Interaction studies involving 2-Mercapto-4-methylpyridine focus on its ability to form complexes with metals and other organic molecules. These interactions are crucial for understanding its role in catalysis and biological systems:

  • Metal Complex Formation: The compound can coordinate with metals like copper, nickel, and palladium, influencing catalytic activity.
  • Biological Interactions: Its potential interactions with biological macromolecules (like proteins) are under investigation to assess its pharmacological properties .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Mercapto-4-methylpyridine, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
2-MercaptopyridinePyridine ThiolExhibits strong nucleophilicity; used in organic synthesis.
3-Mercapto-4-methylpyridinePyridine ThiolSimilar reactivity; potential applications in pharmaceuticals.
2-Mercapto-6-methylpyridinePyridine ThiolDifferent positional isomer; exhibits distinct biological activities.
3-MercaptopyridinePyridine ThiolKnown for its antioxidant properties; used in coordination chemistry.

The uniqueness of 2-Mercapto-4-methylpyridine lies in its specific substitution pattern on the pyridine ring, which influences both its chemical reactivity and biological activity compared to other similar compounds .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-methylpyridine-2(1H)-thione

Dates

Last modified: 08-15-2023

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